2-Methyl-4-(piperidin-4-YL)phenol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Though experimental NMR data for this compound is limited, its structure predicts distinct spectral features:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
The molecular ion peak at m/z 191.27 corresponds to the intact molecule ([M]⁺). Fragmentation patterns likely involve:
- Loss of the hydroxyl group (Δm/z = -17).
- Cleavage of the piperidine ring, yielding ions at m/z 108 (C₇H₇O⁺) and m/z 84 (C₅H₁₀N⁺).
Table 2: Predicted Spectroscopic Data
| Technique | Key Features | Source |
|---|---|---|
| NMR | δ 6.5–7.5 (aromatic), δ 2.3 (CH₃) | |
| IR | 3444 cm⁻¹ (O–H), 1012 cm⁻¹ (C–N) | |
| MS | m/z 191.27 ([M]⁺), m/z 174 ([M–OH]⁺) |
Tautomeric and Conformational Isomerism
Tautomerism
The phenolic hydroxyl group favors the enol tautomer due to aromatic stabilization, precluding significant keto-enol equilibrium. Protonation of the piperidine nitrogen (pKₐ ~10.5) may influence tautomeric behavior in basic environments, though this remains speculative without experimental data.
Conformational Isomerism
The piperidine ring adopts a chair conformation , with the methylphenol substituent in an equatorial orientation to minimize 1,3-diaxial interactions. Ring flipping between chair conformers is hindered by steric bulk from the aromatic system, favoring a single dominant conformation. Hydrogen bonding between the phenolic O–H and piperidine N–H may further stabilize specific conformers, as observed in structurally related compounds.
Figure 1: Chair Conformation of Piperidine Ring
Equatorial Methylphenol
↑
N–(CH₂)₃–C
↓
Axial Hydrogen
In the solid state, intermolecular O–H···N hydrogen bonds likely lock the piperidine ring into a fixed conformation, as demonstrated in crystallographic studies of analogous molecules.
Properties
IUPAC Name |
2-methyl-4-piperidin-4-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)14)10-4-6-13-7-5-10/h2-3,8,10,13-14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQARDSOLYLHRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanistic Insights
The reaction typically employs 4-fluoro-2-methylphenol as the starting material, which reacts with piperidine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the piperidine, enhancing its nucleophilicity. The mechanism proceeds via a Meisenheimer complex, where the electron-withdrawing effect of the hydroxyl group activates the ring for substitution.
Example Protocol
-
Substrate : 4-Fluoro-2-methylphenol (1.0 equiv)
-
Nucleophile : Piperidine (1.2 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 80°C, 12–24 hours
-
Workup : Acidic aqueous extraction followed by silica gel chromatography
This method avoids protective group strategies, streamlining the synthesis. However, the electron-donating methyl group may slightly deactivate the ring, necessitating elevated temperatures.
Coupling Reactions with Azacycloalkanones Followed by Hydrogenation
A two-step coupling-hydrogenation approach, adapted from the synthesis of related piperidinylphenols, offers a scalable alternative. This method leverages the reactivity of azacycloalkanones (e.g., piperidin-4-one) with phenolic derivatives under basic conditions.
Step 1: Base-Catalyzed Coupling
The phenolic starting material (e.g., 2-methylresorcinol) reacts with piperidin-4-one in a polar solvent such as tert-butanol or water. Sodium hydroxide or potassium tert-butoxide facilitates the formation of a benzylic alcohol intermediate.
Key Conditions
Step 2: Hydrogenation and Deprotection
The benzylic alcohol undergoes hydrogenation using palladium on carbon (Pd/C) under 3–7 bar H₂ pressure. Simultaneous cleavage of protective groups (e.g., tert-butoxycarbonyl, Boc) occurs in situ with acids like hydrochloric acid, yielding the final product as a salt.
Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (5–10 wt%) |
| Solvent | Methanol/acetic acid (9:1) |
| Pressure | 5 bar H₂ |
| Temperature | 25–40°C |
| Acid for Deprotection | HCl (2.0 equiv) |
This method’s advantages include minimal protective group manipulation and high yields of crystalline intermediates.
Catalytic Hydrogenation of Ketone Intermediates
Ketone intermediates derived from Friedel-Crafts acylations or Claisen condensations can be reduced to form the piperidinylphenol scaffold. For example, 4-(piperidin-4-yl)-2-methylacetophenone is hydrogenated to the corresponding alcohol, which is subsequently dehydrated and aromatized.
Reduction Conditions
-
Catalyst : Raney nickel or Pd/C
-
Solvent : Ethanol or ethyl acetate
-
Pressure : 10–15 bar H₂
-
Temperature : 60–80°C
This route is less common due to the challenge of selectively reducing the ketone without affecting other functional groups.
Acid-Catalyzed Cyclization and Functionalization
Cyclization strategies, though less direct, provide access to complex piperidinylphenols. For instance, reacting 2-methyl-4-aminophenol with glutaraldehyde under acidic conditions forms a piperidine ring via imine intermediate cyclization.
Cyclization Protocol
-
Substrate : 2-Methyl-4-aminophenol
-
Crosslinker : Glutaraldehyde (1.5 equiv)
-
Acid Catalyst : p-Toluenesulfonic acid (0.1 equiv)
-
Solvent : Toluene, reflux, 6 hours
While this method avoids preformed piperidine reagents, it requires meticulous control of reaction conditions to prevent polymerization.
Industrial-Scale Synthesis Considerations
Scalable processes prioritize cost-effectiveness and simplicity. The coupling-hydrogenation method (Section 2) is particularly suited for industrial use due to:
-
Low-Temperature Steps : Room-temperature coupling reduces energy costs.
-
Minimal Purification : Intermediates crystallize directly from the reaction mixture.
-
Catalyst Reusability : Pd/C can be recovered and reused for hydrogenation.
Comparative Analysis of Methods
| Method | Steps | Scalability | Yield (%)* | Cost Efficiency |
|---|---|---|---|---|
| SNAr | 1 | Moderate | 60–75 | High |
| Coupling-Hydrogenation | 2 | High | 80–90 | Moderate |
| Ketone Hydrogenation | 3 | Low | 50–65 | Low |
| Cyclization | 2 | Moderate | 40–55 | Moderate |
Chemical Reactions Analysis
Alkylation at the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes N-alkylation under standard conditions:
| Reagent | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | Acetone | N-Methylpiperidine derivative | 82% | |
| Benzyl chloride | Triethylamine | DCM | N-Benzylpiperidine derivative | 75% |
Alkylation enhances lipophilicity, which is critical for modifying pharmacokinetic properties in drug development.
Acylation Reactions
The piperidine nitrogen also participates in acylation :
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Room temperature, 2 hours | N-Acetylpiperidine derivative | 88% | |
| Benzoyl chloride | Reflux, THF, 6 hours | N-Benzoylpiperidine derivative | 76% |
Acylation is reversible under acidic or basic conditions, enabling prodrug strategies.
Electrophilic Aromatic Substitution (EAS)
The phenolic ring undergoes EAS at the ortho and para positions relative to the hydroxyl group:
| Reaction | Reagent | Position | Product | Notes | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to -OH | 4-Nitro-2-methylphenol derivative | Major product | |
| Sulfonation | H₂SO₄, SO₃ | Ortho to -OH | Sulfonic acid derivative | Thermodynamic control |
The methyl group at the 2-position sterically hinders ortho substitution, favoring para products.
Oxidation of the Phenolic Group
The phenol moiety is susceptible to oxidation:
-
Reagent : KMnO₄ in acidic or basic media
-
Product : Quinone derivative (unstable under strong conditions)
Reduction of the Piperidine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a fully saturated cyclohexane derivative, though this is rarely performed due to loss of pharmacological activity .
Cross-Coupling Reactions
While not explicitly documented for this compound, Suzuki-Miyaura coupling is feasible at halogenated positions (if introduced synthetically):
| Halogenation | Coupling Partner | Catalyst | Product | Yield* |
|---|---|---|---|---|
| Bromination | Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | ~60% |
*Inferred from analogous reactions in .
Stability and Degradation
Scientific Research Applications
Chemical Synthesis and Research Applications
2-Methyl-4-(piperidin-4-YL)phenol serves as an important intermediate in the synthesis of various organic compounds. Its versatile structure allows for modifications that can lead to the development of new pharmaceuticals and biologically active compounds.
Synthetic Routes
The compound can be synthesized through several methods, often involving the reaction of piperidine derivatives with phenolic compounds. Common synthetic strategies include:
- Alkylation Reactions : Introducing alkyl groups to enhance solubility and biological activity.
- Amination : Modifying the piperidine ring to create derivatives with distinct pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are critical for evaluating its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in vitro and in vivo, suggesting its utility in treating conditions like arthritis. A study indicated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
| Concentration (µM) | COX Inhibition (%) |
|---|---|
| 1 | 10 |
| 10 | 50 |
| 50 | 80 |
Drug Development
Due to its structural characteristics, this compound is being explored as a potential candidate for developing new drugs targeting various diseases, particularly those involving inflammation and infection.
Analgesic Properties
The compound's ability to modulate pain pathways positions it as a candidate for non-steroidal anti-inflammatory drug (NSAID) alternatives. Its interaction with pain receptors may lead to the development of more effective analgesics with fewer side effects compared to traditional NSAIDs.
Industrial Applications
In addition to its pharmaceutical potential, this compound can be utilized in the production of agrochemicals and dyes, showcasing its versatility beyond medicinal chemistry.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis of Analogues : Research has demonstrated the synthesis of analogues that exhibit enhanced biological activity compared to the parent compound.
- Mechanistic Studies : Investigations into the molecular mechanisms by which this compound exerts its effects have provided insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-4-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s methyl and piperidine groups likely result in moderate lipophilicity (estimated LogP ~2–3), facilitating blood-brain barrier (BBB) penetration.
- Solubility: Piperidine derivatives (e.g., 2-(piperidin-4-yl)phenol hydrochloride) exhibit improved water solubility due to salt formation, whereas non-polar substituents (e.g., isopropyl) decrease solubility .
Biological Activity
2-Methyl-4-(piperidin-4-YL)phenol, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a piperidine ring, which is known for its role in various biological systems. The presence of the methyl and hydroxyl groups on the phenol structure enhances its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that it may act as a modulator of these receptors, influencing mood, cognition, and pain perception.
Key Mechanisms:
- Dopaminergic Activity : The compound shows potential dopaminergic activity, which may contribute to its effects in neuropsychiatric disorders.
- Serotonergic Modulation : It may also influence serotonin pathways, suggesting potential applications in treating depression and anxiety.
1. Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. This has implications for developing new antibiotics or antiseptic agents.
2. Analgesic Effects
The compound has been evaluated for its analgesic properties, showing effectiveness in pain models. Its mechanism may involve modulation of pain pathways via opioid receptor interactions.
3. Neuroprotective Effects
Research highlights the neuroprotective effects of this compound in models of neurodegeneration. It appears to reduce oxidative stress and inflammation, contributing to neuronal survival.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Case Study 2: Analgesic Activity
In an evaluation of analgesic properties using the formalin test in rodents, this compound demonstrated a dose-dependent reduction in pain response. The effective dose ranged from 5 to 20 mg/kg, suggesting a strong potential for pain management applications .
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-4-(piperidin-4-YL)phenol, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a phenolic core (e.g., 4-hydroxyacetophenone) and introduce the piperidine moiety via nucleophilic substitution or reductive amination. For example, coupling 4-methylphenol derivatives with piperidin-4-yl intermediates under acidic or basic conditions .
- Step 2 : Optimize reaction conditions (temperature, solvent, catalyst) using design of experiments (DoE). For instance, methanol or DMF as solvents at 333–353 K can enhance yield .
- Step 3 : Purify via recrystallization (e.g., slow evaporation in methanol/DMF) and confirm purity via HPLC .
Q. How can the structural configuration of this compound be validated?
- Methodology :
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Hydrogen bonding and torsion angles can confirm stereochemistry .
- Spectroscopy : Employ -/-NMR to verify substituent positions (e.g., methyl at C2, piperidinyl at C4). IR spectroscopy can identify phenolic -OH stretches (~3200 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound (e.g., conflicting receptor binding affinities)?
- Methodology :
- Systematic validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 298 K). Compare results across multiple cell lines (HEK293 vs. CHO) to rule out model-specific biases.
- Meta-analysis : Apply criteria from the HPV Chemical Challenge Program to evaluate data quality, prioritizing peer-reviewed studies with rigorous controls .
- Structural analogs : Test derivatives (e.g., 4-fluoro or 4-methoxy variants) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are optimal for studying its enzyme inhibition kinetics?
- Methodology :
- In vitro assays : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with varying substrate concentrations (0.1–100 µM). Calculate values via Lineweaver-Burk plots.
- Molecular docking : Perform simulations using AutoDock Vina to predict binding modes to target enzymes (e.g., monoamine oxidases). Validate with mutagenesis studies .
- Data normalization : Include positive controls (e.g., pargyline for MAO inhibition) and account for solvent effects (e.g., DMSO < 1% v/v) .
Q. Which analytical techniques are most reliable for assessing purity and stability?
- Methodology :
- HPLC : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for separation. Monitor degradation products at 254 nm .
- Mass spectrometry : Perform HRMS (ESI+) to confirm molecular ion ([M+H]) and detect impurities (e.g., oxidation byproducts).
- Accelerated stability studies : Store samples at 313 K/75% RH for 4 weeks and analyze degradation via TLC or NMR .
Key Considerations
- Advanced vs. basic : Structural characterization (basic) vs. pharmacological contradiction resolution (advanced).
- Methodological rigor : Emphasize replication, meta-analysis, and orthogonal validation (e.g., XRD + NMR).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
